3-Bromo-N-methylaniline hydrochloride chemical properties
3-Bromo-N-methylaniline hydrochloride chemical properties
An In-Depth Technical Guide to 3-Bromo-N-methylaniline Hydrochloride for Advanced Research Applications
This guide provides a comprehensive technical overview of 3-Bromo-N-methylaniline hydrochloride (CAS No. 152814-26-1), a versatile chemical intermediate of significant interest to researchers and professionals in drug development, organic synthesis, and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its properties, synthesis, reactivity, and safe handling, empowering scientists to leverage its full potential.
Core Chemical Identity and Physical Properties
3-Bromo-N-methylaniline hydrochloride is the salt form of the parent compound, 3-Bromo-N-methylaniline. The protonation of the secondary amine with hydrochloric acid enhances its stability and can modify its solubility profile, making it suitable for various synthetic applications. While data for the hydrochloride salt is specific, properties of the free base (3-Bromo-N-methylaniline, CAS No. 66584-32-5) are often reported and provide critical context for its chemical behavior.
A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 152814-26-1 | [1][2] |
| Molecular Formula | C₇H₉BrClN | [1][2][3] |
| Molecular Weight | 222.51 g/mol | [1][2][3] |
| Appearance | Not specified; typically a solid | [1] |
| Purity | ≥98% (Typical commercial grade) | [2] |
| Solubility | Expected to be more water-soluble than the free base | [4][5] |
| Storage | Store at 4°C in a dry, well-ventilated place | [2][6] |
Properties of the Free Base (3-Bromo-N-methylaniline):
| Property | Value | Source |
| CAS Number | 66584-32-5 | [7] |
| Molecular Weight | 186.05 g/mol | [7] |
| Appearance | Liquid | [6] |
| Boiling Point | 253 °C | [6][8] |
| Density | 1.461 g/mL at 25 °C | [6][8] |
| Refractive Index (n20/D) | 1.6120 | [8] |
| LogP | 2.9126 | [2] |
The hydrochloride form neutralizes the basic secondary amine, which has a pKb value influenced by the electron-withdrawing bromine atom and the electron-donating methyl group. Aromatic amines are generally weaker bases than aliphatic amines due to the delocalization of the nitrogen lone pair into the benzene ring.[5]
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment of 3-Bromo-N-methylaniline are routinely accomplished using standard spectroscopic techniques. Databases such as SpectraBase and ChemicalBook provide reference spectra for the free base.[7][9][10]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum will exhibit distinct signals for the aromatic protons (in the 6.5-7.5 ppm range), the N-H proton (which may be broad), and the N-methyl protons (a singlet or doublet around 2.8 ppm). The splitting patterns of the aromatic protons are characteristic of a 1,3-disubstituted benzene ring.
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¹³C NMR: The carbon spectrum will show six distinct aromatic carbon signals and one aliphatic signal for the methyl group. The carbon atom attached to the bromine will be significantly shifted.
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Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and isotopic pattern. The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity, which is a definitive marker for the compound.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring (around 1600 cm⁻¹), and C-N stretching.
Synthesis, Reactivity, and Mechanistic Considerations
Synthesis Pathway
3-Bromo-N-methylaniline hydrochloride is prepared in a two-step process: synthesis of the free base followed by salt formation.
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N-Methylation of 3-Bromoaniline: The most direct route to the free base is the methylation of 3-bromoaniline (CAS No. 591-19-5). This can be achieved using various methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid byproduct.[8] The choice of a mild base is crucial to prevent over-methylation to the tertiary amine, 3-bromo-N,N-dimethylaniline.[11]
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Hydrochloride Salt Formation: The purified 3-Bromo-N-methylaniline is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The hydrochloride salt precipitates from the solution and can be isolated by filtration.
Caption: A self-validating safety and handling workflow for laboratory use.
First Aid Measures: [4][6]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off immediately with soap and plenty of water.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Action: In all cases of significant exposure, consult a physician and show them the Safety Data Sheet (SDS). [6]
Exemplary Experimental Protocol: Suzuki Cross-Coupling
To illustrate its utility, here is a representative protocol for a Suzuki cross-coupling reaction, a cornerstone of modern organic synthesis for forming C-C bonds.
Objective: To synthesize 3-(N-methylamino)-5-phenylaniline by coupling 3-Bromo-N-methylaniline with phenylboronic acid.
Methodology:
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Reactor Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-N-methylaniline hydrochloride (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.
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-
Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio), followed by the addition of a base, such as potassium carbonate (K₂CO₃, 3.0 eq).
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Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous solvent system aids in dissolving the base.
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-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
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Self-Validation: The final product's identity and purity should be confirmed by NMR and MS, comparing the data to expected values.
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References
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PubChem. (n.d.). 3-Bromo-N-methylaniline. Retrieved from [Link]
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Chemsrc. (2023). 3-Bromo-N-methylaniline | CAS#:66584-32-5. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Bromo-N-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-N,N-dimethylaniline. Retrieved from [Link]
- Google Patents. (n.d.). RU2102382C1 - Method of preparing 3-bromo-4-methylaniline.
-
Chemsrc. (2023). 3-Bromo-4-methylaniline|CAS#:7745-91-7. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
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